molecular formula C22H17NO3 B2401256 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide CAS No. 919856-82-9

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide

Cat. No. B2401256
CAS RN: 919856-82-9
M. Wt: 343.382
InChI Key: QWVLRENANRKNFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with other required reactants in dry DMF and TEA heated at 70°C . The completion of the reaction was checked by TLC .


Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Scientific Research Applications

Synthesis and Catalysis

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide is involved in various synthetic processes, showcasing its utility in creating complex organic molecules. For instance, it has been utilized in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives through a one-pot reaction catalyzed by nano magnetite (Fe3O4) under ultrasound irradiation, highlighting efficient and clean methodologies in organic synthesis (Mokhtary & Torabi, 2017).

Crystal Structure Analysis

The compound's derivatives have been analyzed for their crystal structures, revealing insights into their molecular arrangements and potential interactions. Research on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide showed that it exhibits a chiral layered structure, stabilized by various noncovalent interactions including hydrogen, stacking, and halogen bonding, contributing to our understanding of molecular interactions and stability (Gouda et al., 2022).

Molecular Design and Synthesis

The molecule serves as a precursor in the design and synthesis of thiazolidin-4-ones, demonstrating the versatility of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide in contributing to medicinal chemistry and drug design. Research shows it can lead to the formation of compounds with potential antibacterial activities, expanding the compound's relevance in pharmaceutical research (Čačić et al., 2009).

Material Science and Organic Electronics

In material science, derivatives of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide have been synthesized and investigated for their potential use in organic light-emitting diodes (OLEDs). The exploration of new anthracene derivatives containing the coumarin moiety for OLED applications indicates the compound's contribution to the development of advanced electronic materials (Jung et al., 2017).

Antimicrobial and Antioxidant Research

Further, it has been the basis for synthesizing new thiazolidinones containing coumarin moieties, evaluated for their antibacterial and antioxidant activities. This demonstrates the compound's potential in contributing to the discovery of new antimicrobial and antioxidant agents, addressing the need for novel therapeutics against resistant strains of bacteria and oxidative stress-related diseases (Hamdi et al., 2012).

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial and anti-HIV activities, as suggested by the activities of similar compounds .

properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c1-14-9-10-18-16(13-22(25)26-20(18)11-14)12-21(24)23-19-8-4-6-15-5-2-3-7-17(15)19/h2-11,13H,12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLRENANRKNFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(naphthalen-1-yl)acetamide

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